6-Bromo-5-fluoro-1h-benzotriazole 3-oxide
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Overview
Description
6-Bromo-5-fluoro-1H-benzotriazole 3-oxide is a chemical compound with the molecular formula C6H3BrFN3O. It is a derivative of benzotriazole, which is a heterocyclic compound known for its diverse applications in various fields such as chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-fluoro-1H-benzotriazole 3-oxide typically involves the bromination and fluorination of benzotriazole derivatives. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitution on the benzotriazole ring. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst, while fluorination can be carried out using fluorine gas or other fluorinating agents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-fluoro-1H-benzotriazole 3-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the removal of oxygen or the addition of hydrogen.
Substitution: The bromine or fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
6-Bromo-5-fluoro-1H-benzotriazole 3-oxide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 6-Bromo-5-fluoro-1H-benzotriazole 3-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, affecting their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-benzotriazole: A similar compound with a bromine atom at a different position on the benzotriazole ring.
6-Bromo-1H-benzotriazole: Another derivative with bromine substitution.
5-Fluoro-1H-benzotriazole: A compound with fluorine substitution at a different position.
Uniqueness
6-Bromo-5-fluoro-1H-benzotriazole 3-oxide is unique due to the presence of both bromine and fluorine atoms on the benzotriazole ring, which can lead to distinct chemical and biological properties compared to other benzotriazole derivatives .
Properties
Molecular Formula |
C6H3BrFN3O |
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Molecular Weight |
232.01 g/mol |
IUPAC Name |
5-bromo-6-fluoro-1-hydroxybenzotriazole |
InChI |
InChI=1S/C6H3BrFN3O/c7-3-1-5-6(2-4(3)8)11(12)10-9-5/h1-2,12H |
InChI Key |
XDYKBJRWJCEUAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Br)F)N(N=N2)O |
Origin of Product |
United States |
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